molecular formula C₁₄H₉ClN₂O₅ B048972 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid CAS No. 93964-55-7

5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid

Cat. No. B048972
CAS RN: 93964-55-7
M. Wt: 320.68 g/mol
InChI Key: DGIVHDSCMQYEDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid and its derivatives involves complex chemical reactions, highlighting the intricate balance required to achieve the desired product. For example, the synthesis and structural characterization of triorganotin(IV) complexes of a related compound, 5-(4-chlorophenylazo)salicylic acid, involve synthesizing the ligand through a diazotization reaction followed by coupling with salicylic acid. The reaction yields a product with significant biocidal activity, underscoring the importance of structural variation in determining biological activity (Baul, Dhar, Kharbani, Pyke, Butcher, & Smith, 1999).

Molecular Structure Analysis

Molecular structure analysis of these compounds, including X-ray diffraction studies, reveals detailed insights into their crystalline structure and bonding configurations. For instance, the triphenyltin-5-(4-chlorophenylazo)salicylate complex adopts a monomeric distorted tetrahedral configuration, with the ligand coordinated via a carboxylate oxygen. This detailed structural information is crucial for understanding the compound's reactivity and potential applications (Baul et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid and its derivatives are influenced by the compound's functional groups, which determine its reactivity with various reagents. The complexation reactions with metals, such as in the synthesis of organotin complexes, demonstrate the compound's ability to form stable coordination compounds with potential applications in materials science and catalysis (Baul et al., 1999).

Scientific Research Applications

Anti-inflammatory and Anticolitic Properties

5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid, through its metabolites, has demonstrated significant anti-inflammatory properties. For instance, a study highlighted the creation of a mutual prodrug combining 5-aminosalicylic acid (5-ASA) with procainamide, which showcased substantial anticolitic effects, primarily through the inhibition of the nuclear factor-kappaB (NFκB) pathway. This prodrug showed potential as a colon-specific therapeutic agent against colitis, with its mutual anticolitic effects arising from the cooperative inhibition of NFκB activity (Kim et al., 2016).

Pharmacological Impact

5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid derivatives, notably 5-ASA, are used extensively in pharmacological applications, particularly for their anti-inflammatory effects. Research has indicated that these compounds, through specific formulations and combinations, can exert protective and anti-inflammatory effects. For instance, novel azo derivatives of 5-ASA, alongside their polyethylene glycol (PEG) conjugates, were investigated and found to exhibit significant cytoprotective, anti-inflammatory, and anti-edema properties, making them potential therapeutic candidates for conditions like colitis (Garjani et al., 2004).

Therapeutic Applications and Drug Delivery

The role of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid in therapeutic applications, particularly in treating inflammatory diseases, is noteworthy. A study focusing on 5-ASA and its dependence on the peroxisome proliferator–activated receptor-γ (PPAR-γ) for its intestinal anti-inflammatory effect underlines the compound's significance in the treatment of inflammatory bowel diseases. This research provides insights into the therapeutic action of 5-ASA, highlighting its potential for treating conditions like ulcerative colitis and Crohn's disease (Rousseaux et al., 2005).

properties

IUPAC Name

5-[(3-carboxy-4-chlorophenyl)diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-11-3-1-7(5-9(11)13(19)20)16-17-8-2-4-12(18)10(6-8)14(21)22/h1-6,18H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIVHDSCMQYEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191912
Record name Benzoic acid, 5-[(3-carboxy-4-chlorophenyl)azo]-2-hydroxy-
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Molecular Weight

320.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid

CAS RN

93964-55-7
Record name Benzoic acid, 5-[(3-carboxy-4-chlorophenyl)azo]-2-hydroxy-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-((3-Carboxy-4-chlorophenyl)azo)salicylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-[(3-carboxy-4-chlorophenyl)azo]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3-carboxy-4-chlorophenyl)azo]salicylic acid
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